molecular formula C9H10N2O B1279108 4-(2-Aminoethoxy)benzonitrile CAS No. 67333-09-9

4-(2-Aminoethoxy)benzonitrile

Cat. No. B1279108
CAS RN: 67333-09-9
M. Wt: 162.19 g/mol
InChI Key: VVUJBFUHEWGKAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzonitrile derivatives often involves multi-step reactions, starting from simple aromatic compounds. For instance, the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, was achieved through bromination, Grignard reaction, cyanidation, and amination, with an overall yield of 49.2% . Similarly, the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile involved a sequence of reactions starting from 2-thiouracil, with a total yield of 40.4% . These examples suggest that the synthesis of 4-(2-Aminoethoxy)benzonitrile could also be performed through a sequence of carefully planned reactions, potentially involving protection and deprotection steps to handle the aminoethoxy functional group.

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 4-Amino-2-(trifluoromethyl)benzonitrile was confirmed by MS, IR, and 1H NMR . In another study, the solid-state molecular structure of a Schiff base derivative was determined by X-ray diffraction, and the vibrational spectral analysis was carried out using FT-IR spectroscopy . These techniques could similarly be applied to determine the molecular structure of 4-(2-Aminoethoxy)benzonitrile.

Chemical Reactions Analysis

Benzonitrile derivatives can participate in various chemical reactions. The study of 4-(N,N-dimethylamino)benzonitrile, for example, focused on the intramolecular charge transfer following the twisting and wagging displacements of the amino group . This suggests that the aminoethoxy group in 4-(2-Aminoethoxy)benzonitrile could also influence the compound's reactivity, particularly in polar solvents where charge transfer processes are relevant.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives can be quite diverse. For instance, the spectroscopic analysis of a Schiff base derivative revealed insights into its electronic properties, such as excitation energies and wavelengths, which were calculated by TD-DFT/B3LYP method . The polarizability and hyperpolarizability of pyrazole benzonitrile derivatives were calculated to understand their optoelectronic properties . These studies indicate that 4-(2-Aminoethoxy)benzonitrile could also exhibit interesting electronic and optical properties, which could be explored using similar theoretical and experimental approaches.

Safety And Hazards

The safety information for 4-(2-Aminoethoxy)benzonitrile indicates that it is a combustible liquid and is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

4-(2-aminoethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUJBFUHEWGKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455709
Record name 4-(2-aminoethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethoxy)benzonitrile

CAS RN

67333-09-9
Record name 4-(2-aminoethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Furtmann, D Häußler, T Scheidt… - … A European Journal, 2016 - Wiley Online Library
In the absence of X‐ray data, the exploration of compound binding modes continues to be a challenging task. For structure‐based design, specific features of active sites in different …
TA Bauer, J Eckrich, N Wiesmann… - Journal of Materials …, 2021 - pubs.rsc.org
Core cross-linking of polymeric micelles has been demonstrated to contribute to enhanced stability that can improve the therapeutic efficacy. Photochemistry has the potential to provide …
Number of citations: 12 pubs.rsc.org

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